molecular formula C19H23N5O5S B2553629 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 1428357-11-2

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2553629
CAS No.: 1428357-11-2
M. Wt: 433.48
InChI Key: XRCKVGMSVUFUKV-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a trimethoxyphenyl group, a pyrrol-1-yl pyridazinyl moiety, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the trimethoxyphenyl group, the pyrrol-1-yl pyridazinyl moiety, and the benzene sulfonamide group. Common synthetic routes may involve:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzene derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Synthesis of the Pyrrol-1-yl Pyridazinyl Moiety:

    Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the pyrrol-1-yl pyridazinyl moiety and the benzene sulfonamide group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

Uniqueness

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of the trimethoxyphenyl group, pyrrol-1-yl pyridazinyl moiety, and benzene sulfonamide group, which together confer a broad range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKVGMSVUFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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